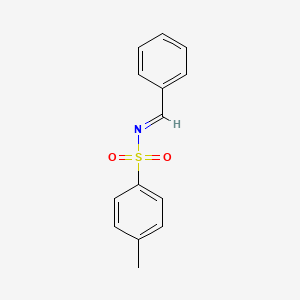

N-Benzylidene-p-toluenesulfonamide

Overview

Description

It is a white to off-white solid with a melting point of 112-117°C . This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylidene-p-toluenesulfonamide can be synthesized through the condensation reaction between p-toluenesulfonamide and benzaldehyde. The reaction typically involves mixing the reactants in an organic solvent such as ethanol or methanol, followed by heating under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of catalysts and advanced purification techniques such as column chromatography may also be employed .

Chemical Reactions Analysis

Types of Reactions: N-Benzylidene-p-toluenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, anhydrous conditions.

Substitution: NaOCH3, NH3, various solvents like ethanol or methanol.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various sulfonamide derivatives.

Scientific Research Applications

N-Benzylidene-p-toluenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzylidene-p-toluenesulfonamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with different molecular targets, facilitating the formation of desired products. The compound’s sulfonamide group plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

N-Benzylidene-p-toluenesulfonamide can be compared with other similar compounds such as:

- N-Benzylidene-4-methylbenzenesulfonamide

- N-Benzylidene-4-toluenesulfonamide

- N-Tosylbenzenemethanimine

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other sulfonamide derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis .

Biological Activity

N-Benzylidene-p-toluenesulfonamide (also referred to as BTS) is a compound that has garnered attention for its biological activity, particularly in the context of muscle contraction inhibition and its potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H15NO2S. It is characterized by a benzylidene group attached to a p-toluenesulfonamide moiety. This structure contributes to its unique biological properties, particularly its ability to interact with various biological targets.

Inhibition of Skeletal Muscle Contraction

This compound is known to inhibit the contraction of fast skeletal muscle fibers. Research indicates that it significantly reduces the ATPase activity of myosin II, a crucial protein in muscle contraction. The compound decreases the steady-state acto-S1 ATPase rate approximately tenfold and alters the kinetics of actin-myosin interactions:

- P(i) Release : BTS inhibits the release of inorganic phosphate (P(i)), which is essential for muscle contraction, leading to a reduction in muscle tension.

- ADP-Myosin Affinity : The compound weakens the affinity of ADP-myosin for actin, increasing the dissociation constant from 7.0 to 29.5 µM .

These findings suggest that BTS acts primarily by disrupting key steps in the actomyosin ATPase cycle, thereby inhibiting muscle contraction.

Anticancer Activity

Recent studies have explored the anticancer potential of p-toluenesulfonamide derivatives, including this compound. In vitro assays have shown that these compounds exhibit cytotoxic effects on various cancer cell lines. For instance, p-toluene sulfonamide has been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Study on Skeletal Muscle Inhibition

In a detailed kinetic analysis, BTS was shown to decrease the rate of P(i) release by more than 20-fold in the absence of actin and over 100-fold in its presence. This significant inhibition was linked to the compound's binding affinity for myosin, which varies with the nucleotide state and actin association/dissociation dynamics .

Copper-Catalyzed Reactions

This compound has also been utilized as an intermediate in copper-catalyzed reactions involving sulfonamides. These reactions demonstrate its versatility in synthetic organic chemistry, where it serves as a precursor for various biologically active compounds .

Summary Table of Biological Activities

Properties

IUPAC Name |

(NE)-N-benzylidene-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCKVBQOKOFBFH-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.